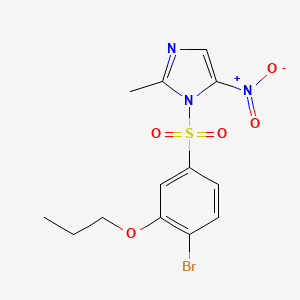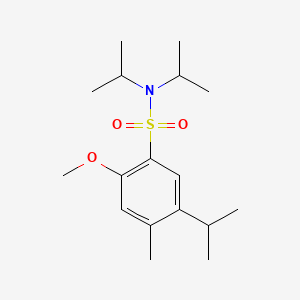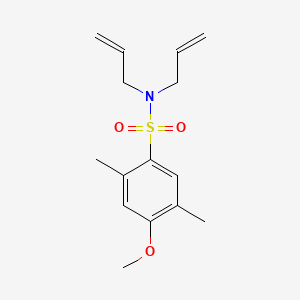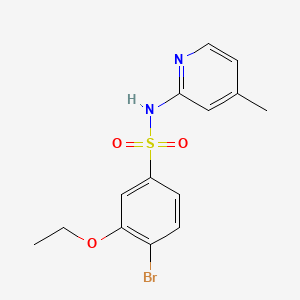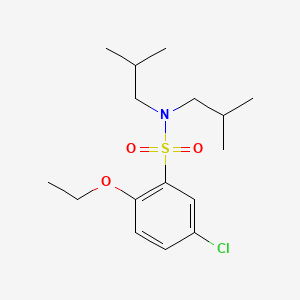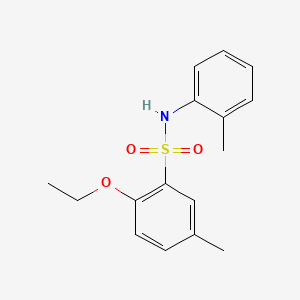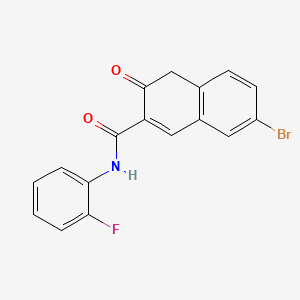
7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene derivatives. It has been studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. It may also act by modulating the activity of ion channels and receptors in the nervous system.
Biochemical and Physiological Effects:
7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to have antitumor activity in vitro and in vivo. It may also have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, its relatively simple synthesis method, and its low toxicity. However, the limitations include its limited solubility in water, its instability under certain conditions, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
The future directions for the research on 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its pharmacokinetic and pharmacodynamic properties. It may also be studied for its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles may also be explored.
Synthesemethoden
The synthesis method of 7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide involves the reaction of 7-bromo-3-hydroxy-3,4-dihydronaphthalen-2(1H)-one with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a carboxylic acid derivative. The yield of the product depends on the reaction conditions, such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models. It has also been studied for its potential as a therapeutic agent for the treatment of cancer and neurological disorders.
Eigenschaften
IUPAC Name |
7-bromo-N-(2-fluorophenyl)-3-oxo-4H-naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFNO2/c18-12-6-5-10-9-16(21)13(8-11(10)7-12)17(22)20-15-4-2-1-3-14(15)19/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCBQCWXTAVTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)Br)C=C(C1=O)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-N-(2-fluorophenyl)-3-oxo-3,4-dihydronaphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

